molecular formula C18H11F3N2O B12510141 1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one

1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one

Cat. No.: B12510141
M. Wt: 328.3 g/mol
InChI Key: IAJOMYABKVAZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential as a glycolysis inhibitor, which makes it a promising candidate for cancer and autoimmune disease treatments . The compound’s structure includes a pyridine ring, a quinoline ring, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one involves several steps. One common method includes the reaction of pyridine-4-carbaldehyde with 7-(trifluoromethyl)quinoline-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one involves the inhibition of the glycolytic enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase). This inhibition leads to a decrease in glycolysis levels, which in turn reduces the proliferation and migration of cancer and endothelial cells . The compound also affects other molecular targets, contributing to its antiangiogenic properties.

Comparison with Similar Compounds

1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one can be compared with other glycolysis inhibitors such as:

These comparisons highlight the unique combination of glycolysis inhibition and antiangiogenic properties of this compound, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H11F3N2O

Molecular Weight

328.3 g/mol

IUPAC Name

1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H

InChI Key

IAJOMYABKVAZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.